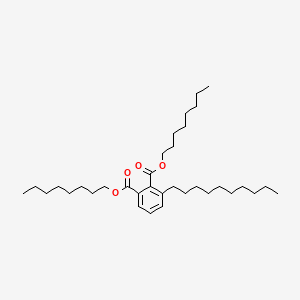

1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester

Description

These compounds are primarily used as plasticizers in polymers like PVC, enhancing flexibility and durability . Mixed esters, including the target compound, may also occur naturally in plant extracts, as seen in Aloe vera and seaweed .

Properties

CAS No. |

64201-61-2 |

|---|---|

Molecular Formula |

C34H58O4 |

Molecular Weight |

530.8 g/mol |

IUPAC Name |

dioctyl 3-decylbenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C34H58O4/c1-4-7-10-13-16-17-18-21-25-30-26-24-27-31(33(35)37-28-22-19-14-11-8-5-2)32(30)34(36)38-29-23-20-15-12-9-6-3/h24,26-27H,4-23,25,28-29H2,1-3H3 |

InChI Key |

JUIOJMYTXCXFAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C(C(=CC=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Esterification Using Phthalic Anhydride and Alcohols

- Reactants: Phthalic anhydride, decyl alcohol, and octyl alcohol in molar ratios that ensure complete esterification of both carboxyl groups.

- Catalysts: Sulfonic acids (e.g., alkane sulfonic acids) are preferred over sulfuric acid due to reduced side reactions such as olefin formation. Sulfuric acid tends to cause excessive olefin byproducts when used with certain alcohols.

- Temperature Control: Optimal reaction temperature ranges between 140°C and 240°C, with initial esterification at 140–155°C to minimize olefin formation, followed by higher temperatures (up to 186°C or more) to complete esterification.

- Reaction Time: Typically 3–6 hours depending on temperature and catalyst concentration.

Two-Step Esterification Process

- Single Esterification:

- Phthalic anhydride is reacted with one alcohol (e.g., decyl alcohol) under nitrogen atmosphere at 140–150°C for ~10 minutes to form the half-ester intermediate.

- Double Esterification:

- The reaction mixture is heated further (180–230°C) with the addition of a catalyst such as titanium isopropoxide (Ti isopropyl propionate) to complete the formation of the diester.

- The double esterification step lasts 3–6 hours under stirring and nitrogen atmosphere to prevent oxidation and side reactions.

Post-Reaction Purification

- Dealcoholization: Vacuum distillation at 170–180°C and reduced pressure (-0.085 to -0.095 MPa) to remove excess alcohols and low-boiling impurities.

- Alkali Cleaning: Treatment with 5% aqueous sodium hydroxide solution at 90–95°C for 1–3 cycles of 1 hour each to neutralize residual acids and remove impurities.

- Water Washing: Multiple washes with water at 90–95°C until neutral pH (7–8) is achieved to remove residual alkali and salts.

- Refining: Final stripping at 180±5°C to remove low-boiling substances, yielding a product with high purity (~99.8–99.9% ester content) and good color quality (color number 10–30).

Reaction Conditions and Catalyst Details

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Molar ratio (Alcohol:Anhydride) | 2.1:1 to 3.0:1 (optimal 2.5–2.7:1) | Excess alcohol ensures complete esterification |

| Catalyst type | Alkane sulfonic acids, Ti isopropyl propionate | Sulfonic acids preferred over sulfuric acid to reduce olefin formation |

| Catalyst loading | 0.02–1% by weight (based on anhydride) | Ti isopropyl propionate typically 0.05–0.3% |

| Esterification temperature | 140–150°C (single), 180–230°C (double) | Temperature control critical to minimize side reactions |

| Reaction time | 10 min (single), 3–6 hours (double) | Longer times at higher temperatures for complete reaction |

| Vacuum pressure (dealcoholization) | -0.085 to -0.095 MPa | For efficient removal of excess alcohols |

| Alkali cleaning temperature | 90–95°C | Multiple washes improve purity |

Chemical Reaction Summary

The preparation involves two main reactions:

Single Esterification:

$$

\text{Phthalic anhydride} + \text{Decyl alcohol} \rightarrow \text{Monoester intermediate} + \text{Water}

$$Double Esterification:

$$

\text{Monoester intermediate} + \text{Octyl alcohol} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester} + \text{Water}

$$

Water formed during esterification is continuously removed to drive the reaction forward.

Advantages of the Described Method

- Use of nitrogen atmosphere prevents oxidation and side reactions.

- Sulfonic acid catalysts reduce olefin byproducts compared to sulfuric acid.

- Two-step esterification allows better control and higher yields.

- Post-treatment steps (alkali cleaning, washing, vacuum stripping) improve product purity and color without need for decolorization.

- The method yields a high purity (99.8–99.9%) product with excellent physical properties suitable for plasticizer applications.

Summary Table of Preparation Method

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Raw materials | Phthalic anhydride, decyl alcohol, octyl alcohol | Molar ratio 2.5–2.7:1 alcohol to anhydride |

| Single esterification | 140–150°C, 10 min, nitrogen atmosphere | Formation of half-ester intermediate |

| Double esterification | 180–230°C, 3–6 h, Ti isopropyl propionate catalyst | Formation of diester |

| Dealcoholization | Vacuum, 170–180°C, -0.085 to -0.095 MPa | Removal of excess alcohols |

| Alkali cleaning | 5% NaOH, 90–95°C, 1–3 cycles, 1 h each | Neutralization of acids and impurities |

| Water washing | 90–95°C, multiple washes until pH 7–8 | Removal of alkali residues |

| Refining | 180±5°C stripping | Removal of low-boiling impurities |

| Final product purity | 99.8–99.9% ester content, color number 10–30 | High-quality plasticizer |

Chemical Reactions Analysis

1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form phthalic acid derivatives.

Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce phthalic acid and the corresponding alcohols (decanol and octanol).

Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common reagents used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Unfortunately, the provided search results do not contain specific information regarding the applications of the compound "1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester". However, based on the information available on similar compounds, here's what can be inferred:

General Information on Phthalates

Phthalates are a group of chemicals based on the structure 1,2-benzenedicarboxylic acid . Around 30 of these compounds are used commercially . They are often used to plasticize PVC, while some act as solvents or in other applications . The uses of specific phthalates depend on their molecular weight, volatility, the branching of their alkyl groups, and other physicochemical properties .

Phthalate Categories and Examples

Phthalates can be categorized by the length of their carbon backbone, with some classified as short-chain, medium-chain, or long-chain .

Examples of phthalates include :

- Medium-chain: 1,2-Benzenedicarboxylic acid, isooctyl phenylmethyl ester (BIOP); 1,2-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester (DEHP); 1,2-Benzenedicarboxylic acid, diisooctyl ester (DIOP).

- Long-chain: 1,2-Benzenedicarboxylic acid, mixed decyl and hexyl and octyl diesters; 1,2-Benzenedicarboxylic acid, dioctyl ester (DnOP).

Mechanism of Action

The mechanism of action of 1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester involves its interaction with plastic polymers to increase their flexibility and durability. At the molecular level, it integrates into the polymer matrix, reducing intermolecular forces and allowing the polymer chains to move more freely. This results in enhanced flexibility and reduced brittleness of the plastic material .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of the target compound with symmetric and mixed phthalate esters:

Key Observations :

Biological Activity

1,2-Benzenedicarboxylic acid, decyl-, dioctyl ester, commonly referred to as dioctyl phthalate (DOP), is a member of the phthalate family of compounds. These compounds are widely used as plasticizers in various applications due to their ability to enhance flexibility and durability in polymers. However, their biological activity and potential health effects have garnered significant attention in recent years. This article aims to provide a comprehensive overview of the biological activity of dioctyl phthalate, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Dioctyl phthalate is an ester formed from 1,2-benzenedicarboxylic acid and two octyl alcohol molecules. Its chemical formula is , and it has a molecular weight of approximately 530.83 g/mol. The compound is characterized by its oily consistency and low volatility, which contributes to its widespread use in various industrial applications.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of dioctyl phthalate on various cell lines. For instance, a study conducted on cancer cell lines such as HepG2 (human liver carcinoma) and MCF-7 (human breast adenocarcinoma) revealed significant cytotoxic activity. The half-maximal inhibitory concentration (IC50) values for these cell lines were reported as follows:

| Cell Line | IC50 (µg/ml) |

|---|---|

| HepG2 | 42 |

| MCF-7 | 100 |

| NIH 3T3 | >500 |

| HaCaT | >250 |

These results indicate that dioctyl phthalate exhibits selective cytotoxicity, with HepG2 cells being the most susceptible to its effects .

The mechanisms underlying the cytotoxicity of dioctyl phthalate involve several pathways:

- Induction of Apoptosis : The compound has been shown to induce apoptotic cell death in cancerous cells. Microscopic examinations revealed morphological changes characteristic of apoptosis in treated cells.

- Cell Cycle Interference : Dioctyl phthalate disrupts normal cell cycle progression, leading to increased cell death rates in sensitive cell lines.

- Inflammatory Response : It may also trigger inflammatory pathways that contribute to its cytotoxic effects.

Toxicological Profile

Dioctyl phthalate has been evaluated for its toxicological profile across various studies. Key findings include:

- Acute Toxicity : Generally low acute oral toxicity has been reported for dioctyl phthalate, with minimal skin and eye irritation observed in animal studies .

- Chronic Exposure Effects : Long-term exposure studies have indicated potential liver toxicity, with significant histological changes observed at certain dosage levels . A Lowest Observed Adverse Effect Level (LOAEL) of 350 mg/kg body weight/day was established based on liver damage metrics.

Case Study 1: Industrial Exposure

A case study focusing on workers in industries utilizing dioctyl phthalate highlighted concerns regarding chronic exposure leading to potential endocrine disruption. Monitoring showed elevated levels of metabolites associated with phthalate exposure among workers, correlating with reported health issues such as hormonal imbalances and reproductive health concerns .

Case Study 2: Environmental Impact

Research assessing the environmental impact of dioctyl phthalate found that it can leach from plastic products into soil and water systems, posing risks to aquatic organisms. Studies indicated that exposure to sub-lethal concentrations could affect reproductive success in fish species .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation and purity assessment of 1,2-benzenedicarboxylic acid, decyl-, dioctyl ester?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., DB-1 or OV-101) under isothermal or programmed temperature conditions to resolve ester isomers . Confirm molecular weight and fragmentation patterns via high-resolution mass spectrometry (HRMS). For purity, employ HPLC with UV detection (e.g., 254 nm) and compare retention times against certified reference standards (e.g., NIST-certified solutions) .

Q. How can researchers differentiate this compound from structurally similar phthalate esters, such as di-n-octyl phthalate (DNOP) or diisodecyl phthalate (DIDP)?

- Methodology : Leverage Kovats retention indices in GC analyses to distinguish alkyl chain branching. For example, DNOP (CAS 117-84-0) and DIDP (CAS 68515-49-1) exhibit distinct retention times on OV-101 columns compared to decyl-dioctyl esters . Additionally, nuclear magnetic resonance (NMR) spectroscopy can resolve differences in alkyl chain substitution patterns (e.g., δH shifts in the 0.5–2.5 ppm range for branched vs. linear chains) .

Q. What are the primary environmental fate pathways for this compound, and how can its persistence be evaluated experimentally?

- Methodology : Design aerobic/anaerobic biodegradation studies using OECD 301/302 guidelines. Monitor degradation via LC-MS/MS to track parent compound depletion and metabolite formation (e.g., monoester derivatives). For abiotic degradation, assess hydrolysis rates at varying pH levels (e.g., pH 4–9) and UV photolysis using simulated sunlight .

Advanced Research Questions

Q. How can conflicting ecotoxicity data for this compound (e.g., LC50 variations across species) be resolved?

- Methodology : Conduct species sensitivity distribution (SSD) analyses to account for interspecies variability. For example, discrepancies in Daphnia magna vs. fish toxicity may arise from differences in esterase activity or metabolic capacity. Include controls for bioavailability (e.g., dissolved organic carbon adjustments) and validate test conditions using reference toxicants .

Q. What experimental designs are optimal for studying the endocrine-disrupting potential of this compound in mammalian models?

- Methodology : Use in vitro reporter gene assays (e.g., ERα/ERβ luciferase) to screen for estrogenic activity. For in vivo studies, administer graded doses via oral gavage in rodent models and assess endpoints such as vitellogenin induction (fish) or uterine hyperplasia (mammals). Include positive controls (e.g., 17β-estradiol) and validate findings with receptor-binding assays .

Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices (e.g., sediment or biological tissues)?

- Methodology : Optimize extraction using pressurized liquid extraction (PLE) with acetone/hexane (1:1) and clean-up via silica gel SPE. Employ isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., d4-DIDP) to correct for matrix effects. Validate method accuracy using NIST SRM 2585 (house dust) or similar certified materials .

Q. What computational approaches are suitable for predicting the physicochemical properties (e.g., log Kow, vapor pressure) of branched vs. linear alkyl phthalates?

- Methodology : Apply quantitative structure-property relationship (QSPR) models using descriptors such as molecular connectivity indices or partial charges. Validate predictions against experimental data from NIST WebBook (e.g., log Kow for di-n-undecyl phthalate: 10.2 vs. branched analogs at 9.8) .

Data Contradiction and Synthesis Challenges

Q. How should researchers reconcile discrepancies in reported toxicity thresholds between regulatory evaluations (e.g., EPA vs. EU REACH)?

- Methodology : Critically evaluate test protocols (e.g., exposure duration, endpoints) and data sources. For example, EPA risk assessments may prioritize chronic mammalian toxicity, while EU REACH emphasizes aquatic endpoints. Perform weight-of-evidence analyses using Klimisch scoring to exclude low-quality studies .

Q. What synthetic routes are most efficient for producing high-purity decyl-dioctyl phthalate, and how can side products (e.g., monoesters) be minimized?

- Methodology : Optimize esterification using acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions. Monitor reaction progress via FTIR (disappearance of -OH stretch at 3200–3600 cm⁻¹). Purify via fractional distillation or preparative HPLC to remove unreacted phthalic anhydride and monoesters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.